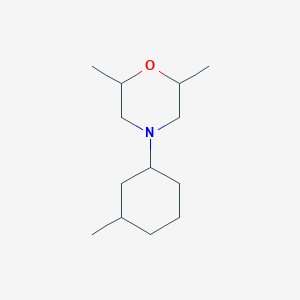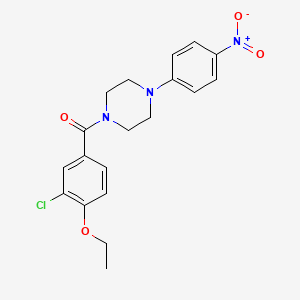
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine, also known as DMCM, is a morpholine derivative that has been extensively studied for its pharmacological properties. This compound has been used as a tool to investigate the role of GABA(A) receptors in the central nervous system and has been shown to have potential therapeutic applications.
Mecanismo De Acción
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine acts as a competitive antagonist of the α4β3δ GABA(A) receptor subtype. This receptor subtype is found in the thalamus and has been implicated in the regulation of sleep and wakefulness. 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has been shown to increase wakefulness in animal models, suggesting that this receptor subtype plays a role in the regulation of sleep.
Biochemical and Physiological Effects
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has been shown to increase wakefulness in animal models. This compound has also been shown to have anxiogenic effects in rodents, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has been widely used as a pharmacological tool to investigate the role of GABA(A) receptors in the central nervous system. This compound has several advantages, including its high potency and selectivity for the α4β3δ GABA(A) receptor subtype. However, 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has some limitations, including its potential for off-target effects and its relatively short half-life.
Direcciones Futuras
There are several future directions for research on 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine. One area of interest is the development of more selective and potent antagonists of the α4β3δ GABA(A) receptor subtype. Another area of interest is the investigation of the role of this receptor subtype in the regulation of sleep and wakefulness in humans. Additionally, 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine may have potential therapeutic applications in the treatment of anxiety disorders, and further research is needed to explore this possibility.
Métodos De Síntesis
The synthesis of 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine involves the reaction of 3-methylcyclohexanone with morpholine in the presence of a Lewis acid catalyst such as aluminum trichloride. The resulting product is then reacted with methyl iodide and lithium aluminum hydride to form 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine.
Aplicaciones Científicas De Investigación
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has been used as a pharmacological tool to investigate the role of GABA(A) receptors in the central nervous system. This compound has been shown to be a potent and selective antagonist of the α4β3δ GABA(A) receptor subtype. 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has also been used to investigate the effects of GABAergic drugs on sleep and wakefulness.
Propiedades
IUPAC Name |
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-10-5-4-6-13(7-10)14-8-11(2)15-12(3)9-14/h10-13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHLISYYNMBQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5463540 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)
![ethyl 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5230540.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)


![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)
![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)
![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)

![4-methoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5230623.png)